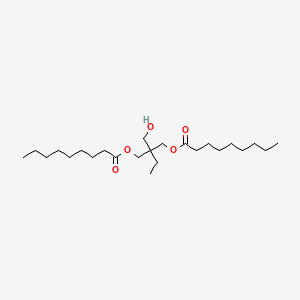

Trimethylolpropane dinonanoate

Description

Significance of Synthetic Esters in Contemporary Chemical Engineering

Synthetic esters represent a versatile and critical class of compounds in modern chemical engineering, engineered to overcome the limitations of traditional mineral and vegetable oils. zslubes.com These esters are synthesized through a chemical reaction known as esterification, which combines an alcohol and a carboxylic acid. machinerylubrication.comwikipedia.org This process allows for the creation of molecules with specific, predetermined properties, effectively "tuning" them for optimal performance in a wide array of applications. machinerylubrication.comzslubes.com

The significance of synthetic esters lies in their superior performance characteristics compared to conventional lubricants. They generally exhibit higher thermal and oxidative stability, lower volatility, and better lubricity. zslubes.commachinerylubrication.comnist.gov Unlike naturally occurring fats and oils, which can degrade and become rancid due to poor hydrolytic and oxidative stability, synthetic esters are designed for longevity and performance under demanding industrial conditions. zslubes.com Their polarity gives them a natural affinity for metal surfaces, enhancing lubrication, and also makes them less prone to evaporation than less polar base oils like mineral oils and polyalphaolefins (PAO). zslubes.com

These properties have led to their widespread use in numerous sectors, including metalworking fluids, textile lubricants, hydraulic fluids, compressor oils, and automotive lubricants. zslubes.com Furthermore, many synthetic esters are derived from renewable vegetable or animal sources and retain favorable environmental profiles, such as biodegradability and low toxicity, making them a more sustainable choice. zslubes.comfrontiersin.org

Table 1: General Property Comparison of Base Oils

| Property | Synthetic Esters | Mineral Oils |

|---|---|---|

| Thermal Stability | Excellent | Fair to Good |

| Oxidative Stability | Excellent | Fair |

| Volatility | Low | High |

| Lubricity | Very Good to Excellent | Good |

| Biodegradability | Good to Excellent | Poor |

| Source | Renewable or Synthetic | Petroleum-based |

Overview of Trimethylolpropane (B17298) Esters (TMPEs) in High-Performance Materials

Among the various types of synthetic esters, polyol esters are particularly important for high-performance applications. acs.orgresearchgate.net These are formed by reacting a polyol, an alcohol with multiple hydroxyl groups, with carboxylic acids. biointerfaceresearch.com Trimethylolpropane (TMP), a polyol with a compact structure and three hydroxyl groups, is a key building block for creating high-performance polyol esters known as Trimethylolpropane Esters (TMPEs). tsrchem.comriverlandtrading.compenpet.com The structure of TMP imparts excellent thermal and oxidative stability to the resulting esters, making them suitable for use in demanding environments. researchgate.netriverlandtrading.com

TMPEs are integral to the formulation of advanced materials where stability and reliability are paramount. They are a major component in high-performance synthetic lubricants, particularly for aviation and automotive applications. riverlandtrading.comresearchgate.net For instance, the high thermal stability of certain TMPEs makes them essential for lubricants in high-performance jet turbine engines. dss.go.th The versatility of TMPEs allows for their formulation into lubricants with a wide range of viscosities and properties, including engine oils and hydraulic fluids. frontiersin.orgdss.go.th

The synthesis of TMPEs can utilize a variety of fatty acids, often derived from renewable plant-based sources like palm, rapeseed, or sunflower oil, which makes them an environmentally acceptable alternative to mineral oil-based products. researchgate.netdss.go.thmdpi.com The choice of fatty acid is crucial as it influences the final properties of the ester, such as its viscosity, pour point, and oxidative stability. researchgate.net For example, high oleic palm oil can be used to produce TMPEs that possess both good low-temperature properties and high oxidative stability. researchgate.net Beyond lubricants, TMPEs are also used in the production of polyurethanes, coatings, adhesives, and plasticizers. tsrchem.compenpet.comchemicalbook.com

Table 2: Examples of Plant-Based Trimethylolpropane Esters (TMPEs) and Properties

| Feedstock Source | Resulting TMPE | Noted Properties/Applications |

|---|---|---|

| Palm Kernel Oil | Palm Kernel Oil TMP Ester (PKOTE) | Viscosity Index: 167-187; Pour Point: -1 to 4°C. researchgate.netasianpubs.org |

| Palm Oil | Palm Oil TMP Ester (PPOTE) | High oxidative stability; Pour point improved to -33°C in high oleic versions. researchgate.net |

| Rapeseed Oil | Rapeseed Oil TMP Ester | Good cold stability, friction and wear characteristics, and oxidation resistance. Used for hydraulic fluids. dss.go.th |

| Waste Cooking Oil | TMP Fatty Acid Triester (TFATE) | High oxidative stability and flash points. researchgate.net |

Research Landscape and Knowledge Gaps for Trimethylolpropane Dinonanoate

The synthesis of trimethylolpropane esters involves the reaction of trimethylolpropane with carboxylic acids. researchgate.net This can be achieved through direct esterification, often using a catalyst, where the three hydroxyl groups on the TMP molecule react with the acid. wikipedia.orgbiointerfaceresearch.com The stoichiometry of the reactants—the molar ratio of the acid to the polyol—is a key factor in determining whether mono-, di-, or triesters are predominantly formed. To synthesize this compound, a molar ratio favoring the reaction of two of TMP's hydroxyl groups would be required.

While the broader family of TMPEs is well-documented, particularly the triesters used in high-performance lubricants, there is a noticeable lack of specific, in-depth research focused solely on this compound. Much of the available literature and research centers on TMP triesters, such as Trimethylolpropane trinonanoate (also known as Trimethylolpropane tripelargonate), which is the fully esterified version using nonanoic acid. nih.gov This triester is used as a lubricant, lubricant additive, and heat transferring agent. nih.gov

Table 3: Physicochemical Properties of Trimethylolpropane Trinonanoate (CAS: 126-57-8)

| Property | Value |

|---|---|

| Molecular Formula | C33H62O6 |

| Molecular Weight | 554.8 g/mol |

| Physical Description | Liquid |

| IUPAC Name | 2,2-bis(nonanoyloxymethyl)butyl nonanoate (B1231133) |

Data sourced from PubChem for the related triester compound as a reference point. nih.gov

Properties

IUPAC Name |

[2-(hydroxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O5/c1-4-7-9-11-13-15-17-22(26)28-20-24(6-3,19-25)21-29-23(27)18-16-14-12-10-8-5-2/h25H,4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWACFGNXYGNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186945 | |

| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68541-12-8 | |

| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68541-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane dinonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dinonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of Trimethylolpropane Dinonanoate

Esterification Pathways for Polyol Esters from Trimethylolpropane (B17298) and Carboxylic Acids

The primary method for synthesizing polyol esters such as trimethylolpropane dinonanoate is through the direct esterification of a polyol (trimethylolpropane) with carboxylic acids (nonanoic acid). smolecule.com This process can also be adapted to use other carboxylic acids to produce a variety of trimethylolpropane esters. ajgreenchem.comresearchgate.net The reaction involves the formation of an ester linkage and a molecule of water as a by-product. To drive the reaction equilibrium towards the product side, the water formed is typically removed continuously, often through azeotropic distillation with a solvent like toluene (B28343). ajgreenchem.combiointerfaceresearch.com

Acid-Catalyzed Esterification Mechanisms

Acid catalysis is a conventional and widely employed method to accelerate the rate of esterification. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. These catalysts can be broadly categorized as homogeneous or heterogeneous.

Research has shown varied effectiveness depending on the specific acid used. In a study comparing various acid catalysts for the esterification of Jatropha curcas oil fatty acids with trimethylolpropane, perchloric acid yielded 70% of the trimethylolpropane ester, outperforming sulfuric acid and p-toluenesulfonic acid under the same conditions (150°C, 3 hours). semanticscholar.org

Table 1: Research Findings on Strong Acid-Catalyzed Esterification of Trimethylolpropane

| Carboxylic Acid | Catalyst | Molar Ratio (Acid:TMP) | Temp. (°C) | Time (h) | Yield/Result | Reference |

| Isocaprylic Acid | p-Toluenesulfonic Acid | 3.9:1 | 220 | - | Optimum condition reported | google.com |

| Oleic Acid | Sulfuric Acid | - | 150 | 5 | Synthesis of TOTMP successful | biointerfaceresearch.com |

| Jatropha Fatty Acids | Sulfuric Acid | 4:1 | 150 | 3 | - | semanticscholar.org |

| Jatropha Fatty Acids | p-Toluenesulfonic Acid | 4:1 | 150 | 3 | - | semanticscholar.org |

Heterogeneous Brønsted acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst, Dowex, and Purolite, offer a sustainable alternative to homogeneous catalysts. mdpi.comundip.ac.id These solid acid catalysts possess several advantages, including ease of separation from the reaction product by simple filtration, potential for recyclability, reduced corrosion issues, and enhanced product purity. mdpi.comresearchgate.net

The catalytic activity of these resins is influenced by properties such as total exchange capacity, particle size, degree of crosslinking, and porosity. mdpi.comsapub.org While they can be highly effective, their performance may be limited by the diffusion of bulky reactants like polyols and long-chain fatty acids within the catalyst's porous structure. mdpi.comresearchgate.net Studies have shown that while resins can effectively catalyze the formation of mono- and diesters, the final conversion to the triester might be hindered by strong steric effects. researchgate.net The thermal stability of the resin is also a critical factor, with most standard resins having a maximum operating temperature around 120°C, although some are stable at higher temperatures. mdpi.commdpi.com

Table 2: Performance of Ion-Exchange Resins in Esterification of Trimethylolpropane (TMP)

| Catalyst | Reactants | Molar Ratio | Temp. (°C) | Time (h) | TMP Conversion | Reference |

| Amberlyst 15 | TMP + Acrylic Acid | 6:1 (Acid:Alcohol) | 120 | - | High yield reported | mdpi.com |

| Dowex™ 50WX8 | TMP + Acrylic Acid | 6:1 (Acid:Alcohol) | 120 | - | High yield reported | mdpi.com |

| Amberlyst 15 | TMP + Caprylic Acid | 3:1 (Acid:Alcohol) | 70 | 6.5 | 95% | researchgate.net |

| Amberlyst 36 | TMP + Oleic Acid | - | >130 | - | Not feasible due to steric hindrance | researchgate.net |

Ionic liquids (ILs) have emerged as novel catalysts that combine the advantages of both homogeneous and heterogeneous systems. pku.edu.cnresearchgate.net These are salts with low melting points that can act as both solvent and catalyst. Brønsted acidic ionic liquids, which have acid groups tethered to the cation, have been successfully used for esterification reactions. researchgate.net

This approach offers high catalytic activity and selectivity. For instance, in the synthesis of trimethylolpropane trioleate, vinylimidazole acidic ionic liquids achieved esterification rates over 95%. researchgate.net A key advantage is the potential for catalyst recycling, which can reduce waste and improve process economics. beilstein-journals.org The properties of the ionic liquid, such as the nature of the anion and cation, can be tailored to optimize catalytic performance for specific reactions. researchgate.netmdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis using lipases as biocatalysts represents a green and highly selective method for producing polyol esters. ijcce.ac.irmdpi.com This approach operates under milder reaction conditions (e.g., lower temperatures) compared to conventional chemical catalysis, which minimizes side reactions and energy consumption. mdpi.com Immobilized enzymes, such as Novozym 435 and Lipozyme TL IM, are often used, which facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles. ijcce.ac.irmdpi.com

The synthesis of trimethylolpropane esters from fatty acid methyl esters (FAMEs) has been demonstrated with high efficiency. Using Novozyme 435, a 99% conversion of FAMEs to biolubricants was achieved, with the final product containing 89% triester. ijcce.ac.ir In another study on the esterification of levulinic acid with trimethylolpropane, Novozym 435 catalysis yielded a TMP conversion of 99.43% at 90°C after 72 hours. mdpi.com The main drawback of enzymatic synthesis is the higher cost of enzymes compared to chemical catalysts. ijcce.ac.ir

Table 3: Research Findings on Enzymatic Synthesis of Trimethylolpropane Esters

| Enzyme | Reactants | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| Novozym 435 | FAME + TMP | 45 | 48-72 | 99% FAME Conversion (89% Triester) | ijcce.ac.ir |

| Lipozyme TL IM | FAME + TMP | 45 | 48-72 | 83% FAME Conversion (86% Diester) | ijcce.ac.ir |

| Novozym 435 | Levulinic Acid + TMP | 90 | 72 | 99.43% TMP Conversion | mdpi.com |

| Novozym 435 | Caprylic Acid + TMP | 70 | 24 | ~60% TMP Conversion | researchgate.net |

Transesterification Processes for Trimethylolpropane Esters

Transesterification is an alternative route to direct esterification for producing trimethylolpropane esters. frontiersin.org This process involves reacting trimethylolpropane with an ester of a carboxylic acid, typically a short-chain alkyl ester like a fatty acid methyl ester (FAME), instead of the free carboxylic acid itself. frontiersin.orgresearchgate.net This method can be catalyzed by acids, bases, or enzymes. google.comgoogle.com

Base catalysts, such as sodium methylate, are commonly used in industrial transesterification. researchgate.net The reaction is reversible, and the removal of the alcohol by-product (e.g., methanol) is necessary to drive the reaction towards the formation of the polyol ester. researchgate.net Transesterification can be particularly advantageous when starting from biodiesels (FAMEs), providing a direct pathway from bio-based feedstocks to high-performance lubricants. nih.gov For example, trimethylolpropane triesters were synthesized from palm oil-derived methyl esters with a final product composition of approximately 85% triester under optimized conditions. researchgate.net

Table 4: Research Findings on Transesterification for TMP Ester Synthesis

| Reactants | Catalyst | Molar Ratio (Ester:TMP) | Temp. (°C) | Pressure (mbar) | Triester % in Product | Reference |

| Oleic Acid Methyl Ester + TMP | Sodium Methylate | 4:1 | 120 | 20 | 85.47% | researchgate.net |

| Palm Kernel Oil Methyl Ester + TMP | - | - | - | - | 98% Triester Yield | semanticscholar.org |

| Palm Oil Methyl Ester + TMP | - | - | - | - | High lubricity properties achieved | frontiersin.org |

Two-Stage Transesterification with Methyl Esters

A prevalent method for synthesizing trimethylolpropane esters is a two-stage transesterification process. bcrec.idresearchgate.net In the initial stage, triglycerides from sources like vegetable oils are reacted with methanol (B129727) to produce fatty acid methyl esters (FAMEs). bcrec.idmdpi.com This step is often catalyzed by an alkali catalyst. bcrec.id The subsequent stage involves the transesterification of the produced FAMEs with trimethylolpropane (TMP) to yield the desired TMP esters. bcrec.idresearchgate.netuctm.edu This second step can be catalyzed by various catalysts, including sodium methoxide (B1231860) or p-toluenesulfonic acid. bcrec.idresearchgate.net

The reaction mechanism involves a stepwise process where monoesters and diesters are formed as intermediate products before the final triester is produced. d-nb.info Initially, a single branch polyol ester (monoester) is formed. As the concentration of the monoester increases, it is converted to a diester, which then reacts with another FAME molecule to form the triester. d-nb.info Consequently, the concentration of the triester rises as the concentrations of the monoester and diester decrease. d-nb.info

Reaction Kinetics and Mechanistic Modeling of Trimethylolpropane Esterification

Understanding the reaction kinetics and developing mechanistic models are crucial for optimizing the synthesis of trimethylolpropane esters. These studies provide insights into the reaction pathways and the influence of various parameters on the reaction rate.

Kinetic Studies of Ester Formation

Kinetic studies of trimethylolpropane esterification often reveal that the process follows a second-order reversible reaction mechanism. researchgate.net The reaction is typically modeled as a series of three reversible series-parallel reactions. researchgate.netresearchgate.net The kinetics of the p-toluenesulfonic acid-catalyzed esterification of oleic acid with trimethylolpropane have been studied by varying catalyst concentration and temperature. uctm.edu

The reaction rate constants are significantly influenced by temperature. For the transesterification of palm oil methyl esters with TMP, reaction rate constants at temperatures between 110-140 °C were found to be in the range of 0.01-0.63 [(w/w)(min)]⁻¹. researchgate.net The activation energy for this reaction, when assisted by microwaves, was determined to be 17.0 kcal/mol, which was a 49% reduction compared to conventional heating methods. researchgate.net This indicates that the reaction is endothermic, with the reaction at 130°C being the easiest to activate. researchgate.net

Development of Mathematical Models for Reaction Mechanisms

Mathematical models are developed to describe the chemical kinetics of the transesterification process. researchgate.netresearchgate.net These models are often based on the three reversible series-parallel reaction mechanisms. researchgate.netresearchgate.net The kinetic equations derived from these models can be solved using software like LINGO PROGRAM or MATLAB to simulate the reaction progress. researchgate.net

A good agreement between experimental data and theoretically estimated values from these models has been achieved in several studies. researchgate.netresearchgate.net These models are essential tools for process design and optimization in the pharmaceutical and chemical industries, allowing for the testing of various reaction scenarios before implementation. rsc.org

Optimization of Synthesis Parameters for Enhanced Yield and Selectivity

To maximize the yield and selectivity of this compound and other esters, it is essential to optimize various synthesis parameters. The molar ratio of reactants, temperature, and reaction time are among the most critical factors.

Influence of Molar Ratios of Reactants

The molar ratio of fatty acid methyl esters (FAME) to trimethylolpropane (TMP) is a key parameter influencing the product distribution. While the stoichiometric ratio for triester formation is 3:1, using an excess of FAME can shift the equilibrium towards the product side, increasing the triester yield. bcrec.idresearchgate.netscielo.br

Studies have investigated various molar ratios, including 3:1, 4:1, 5:1, and 7:1 (OME to TMP). researchgate.netresearchgate.net In one study, a molar ratio of 4:1 (PME:TMP) was used with sodium methoxide as a catalyst. researchgate.net Another study found that a crude palm kernel fatty acids-to-trimethylolpropane molar ratio of 3.05:1 was optimal under their specific conditions. researchgate.net However, simply increasing the TMP loading may not always lead to a higher yield of TMP esters. ijcce.ac.ir The optimal molar ratio often depends on other reaction conditions such as temperature and catalyst type.

Table 1: Effect of Molar Ratio on Triester Yield

| Molar Ratio (FAME:TMP) | Catalyst | Temperature (°C) | Triester Yield (%) | Reference |

| 3.05:1 | Sulfuric Acid | 150 | 86.13 | researchgate.net |

| 4:1 | Sodium Methoxide | 120 | ~85.47 | researchgate.netresearchgate.net |

| 4:1 | Calcium Hydroxide | 150 | 83.2 | researchgate.net |

| 10:1 | Sodium Methylate | 120 | - | researchgate.netresearchgate.net |

Effects of Temperature and Reaction Time

Temperature and reaction time are interdependent parameters that significantly affect the conversion and product composition. Generally, increasing the reaction temperature increases the rate of ester formation. researchgate.net However, excessively high temperatures can lead to side reactions and product degradation. researchgate.net

For the synthesis of melon biolubricant, the optimal temperature was found to be 150°C for a 5-hour reaction time. researchgate.net In another study, the highest conversion of FAME to TMP ester from waste cooking oil was achieved at 150°C. bcrec.id Research has shown that the formation of triesters increases with temperature, but can drop slightly at very high temperatures, such as 160°C. researchgate.net

Reaction time also plays a crucial role. Longer reaction times generally lead to higher conversions, but there is an optimal point beyond which by-product formation may increase. biotage.com For the synthesis of trimethylolpropane triester from crude palm kernel fatty acids, an optimal reaction time of 5.98 hours was determined. researchgate.net

Table 2: Influence of Temperature and Time on Product Yield

| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Notes | Reference |

| 150 | 5.98 | 86.13 (Triester) | Optimal conditions for crude palm kernel fatty acids | researchgate.net |

| 150 | 5 | 75.0 (Total Esters) | Optimal for melon methyl ester | researchgate.net |

| 150 | 4 | 71 (FAME Conversion) | Highest conversion for waste cooking oil methyl ester | bcrec.id |

| 120 | 2 | ~85.47 (Triester) | Selected conditions for oleic acid methyl ester | researchgate.netresearchgate.net |

Catalyst Loading and Reusability Studies

The efficiency and economic viability of trimethylolpropane ester synthesis are heavily reliant on the catalyst system employed. Research into heterogeneous catalysts, particularly in related polyol ester syntheses like trimethylolpropane triacrylate (TMPTA), provides significant insights. Studies have focused on optimizing catalyst loading to maximize yield while minimizing cost and environmental impact. For instance, in the solvent-free synthesis of TMPTA using acidic resins like Amberlite™ 120 IR (H+), catalyst loading has been systematically investigated. mdpi.com

A key aspect of sustainable catalysis is the ability to reuse the catalyst over multiple reaction cycles. The recyclability of these solid acid catalysts is a significant advantage, allowing for easy separation from the reaction mixture by simple filtration. mdpi.com Research has demonstrated that while a slight decrease in catalytic activity may occur over successive runs, the catalysts remain highly effective, making the process industrially attractive. mdpi.comsemanticscholar.org For example, ionic liquids (ILs) such as 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH) have also been shown to be efficient and recyclable catalysts in the synthesis of trimethylolpropane (TMP) itself, a precursor to its esters. pku.edu.cnresearchgate.net

Interactive Table: Catalyst Loading and Performance in Trimethylolpropane Esterification

Solvent-Free Reaction Systems

The development of solvent-free reaction systems for the synthesis of trimethylolpropane esters represents a significant step towards greener and more sustainable chemical manufacturing. researchgate.netcmu.edu Traditional synthesis methods often employ volatile and hazardous organic solvents like toluene or benzene (B151609) to facilitate the reaction and remove water by azeotropic distillation. mdpi.com These solvents pose safety and environmental concerns.

Application of Design of Experiments (DOE) and Response Surface Methodology (RSM)

To efficiently optimize the complex interplay of variables in the synthesis of trimethylolpropane esters, statistical methods like Design of Experiments (DOE) and Response Surface Methodology (RSM) are invaluable. researchgate.netwiley.com RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables, with the goal of optimizing this response. mjcce.org.mkpjoes.commdpi.com

Instead of the time-consuming one-factor-at-a-time (OFAT) approach, RSM allows for the simultaneous study of the effects of multiple factors. mdpi.com For the synthesis of this compound, key variables could include reaction temperature, catalyst loading, the molar ratio of reactants (nonanoic acid to trimethylolpropane), and reaction time. mdpi.comresearchgate.net

A typical RSM approach involves:

Design Selection : Choosing an appropriate experimental design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD). mdpi.com

Model Fitting : Performing a series of experiments as defined by the design and fitting the resulting data to a polynomial equation, typically a second-order model. researchgate.net

Statistical Analysis : Evaluating the model's adequacy through statistical tests like Analysis of Variance (ANOVA). pjoes.com

Response Surface Visualization : Generating 3D response surface plots and 2D contour plots to visualize the relationship between variables and the response (e.g., product yield). researchgate.net

Optimization : Identifying the optimal conditions for maximizing the yield of this compound. mjcce.org.mk

In a case study on the synthesis of trimethylolpropane triacrylate, RSM could be used to optimize parameters like the acid-to-alcohol molar ratio and catalyst loading to maximize the conversion of hydroxyl groups and the final product yield. mdpi.comsemanticscholar.org

Design and Synthesis of Novel this compound Derivatives

Hyperbranched Architectures via Chemical Modification

The functional core of trimethylolpropane esters serves as an excellent platform for creating more complex, high-performance molecules. One significant area of development is the synthesis of hyperbranched architectures. These structures can offer unique rheological properties, such as high viscosity and improved lubricity, making them desirable for applications like advanced biolubricants. researchgate.net

A multi-step chemical modification process can be used to convert a standard trimethylolpropane triester into a hyperbranched nona-ester. A representative synthesis using an oleate (B1233923) ester involves: researchgate.net

Esterification : Reaction of trimethylolpropane (TMP) with oleic acid to form trimethylolpropane trioleate (TOTMP).

Epoxidation : The double bonds within the oleate chains of TOTMP are converted into oxirane (epoxy) rings, forming epoxidized trimethylolpropane trioleate (ETOTMP).

Ring-Opening : The epoxy rings are subsequently opened by reacting them with additional oleic acid molecules in the presence of an acid catalyst. This step grafts additional ester chains onto the original structure, resulting in a hyperbranched nonaoleate trimethylolpropane (NOTMP) with a significantly higher molecular weight and a more complex architecture. researchgate.net

Interactive Table: Synthesis Scheme for Hyperbranched TMP Esters

Functionalization Strategies for Tailored Properties

Beyond creating hyperbranched structures, various other functionalization strategies can be employed to tailor the properties of trimethylolpropane derivatives for specific applications. The three hydroxyl groups of the parent TMP molecule offer versatile handles for chemical modification. wikipedia.org

Common functionalization strategies include:

Acrylation : Reacting TMP with acrylic acid or its derivatives produces acrylated esters like trimethylolpropane triacrylate (TMPTA). mdpi.com These are widely used as multifunctional monomers and crosslinking agents in radiation-curable coatings, inks, and adhesives due to their ability to polymerize rapidly when exposed to UV light. researchgate.net

Alkoxylation : The reaction of TMP with epoxides such as ethylene (B1197577) oxide or propylene (B89431) oxide yields ethoxylated or propoxylated TMP derivatives. This process introduces polyether chains into the molecule, which is a key step in producing flexible polyurethanes and other polymers. wikipedia.org

Allylation : Introducing allyl ether groups results in derivatives that are precursors to high-gloss coatings and ion exchange resins. wikipedia.org

Epoxidation : As seen in the synthesis of hyperbranched esters, introducing epoxy groups via reaction with epichlorohydrin (B41342) produces triglycidyl ethers. These epoxy-functionalized TMP derivatives are valuable intermediates in the synthesis of epoxy resins and other high-performance polymers.

These strategies allow for precise control over molecular properties such as viscosity, reactivity, thermal stability, and solubility, enabling the design of custom molecules for a wide array of industrial applications. wikipedia.org

Advanced Characterization Techniques for Trimethylolpropane Dinonanoate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the chemical characterization of esters like Trimethylolpropane (B17298) Dinonanoate, providing definitive confirmation of the molecular structure resulting from synthesis.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. For Trimethylolpropane Dinonanoate, the FTIR spectrum is characterized by several key absorption bands that confirm its ester structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups. Another significant region is the C-O stretching vibration, also characteristic of the ester linkage. Additionally, the spectrum shows multiple bands in the C-H stretching region, corresponding to the alkane chains of the nonanoate (B1231133) groups and the trimethylolpropane backbone.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1740 | Stretching | C=O (Ester) |

| ~1240 & ~1160 | Stretching | C-O (Ester) |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound offers a precise map of the different types of protons in the molecule. Key signals include those from the terminal methyl (CH₃) groups of the nonanoate chains, the repeating methylene (B1212753) (CH₂) units of the fatty acid chains, and the specific protons of the central trimethylolpropane core. The protons on the methylene groups adjacent to the ester's oxygen atom are shifted downfield due to the electronegative environment.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the structure. The most deshielded signal belongs to the carbonyl carbon of the ester group. Other distinct signals correspond to the carbons in the trimethylolpropane backbone and the various carbons along the nonanoate aliphatic chains, from the terminal methyl group to the methylene group bonded to the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ (Nonanoate chain) | ~0.88 |

| ¹H | -(CH₂)n- (Nonanoate chain) | ~1.2-1.6 |

| ¹H | -CH₂-C=O (α-methylene) | ~2.30 |

| ¹H | -CH₂-O-C=O (TMP core) | ~4.05 |

| ¹³C | C=O (Ester) | ~173 |

| ¹³C | -CH₂-O-C=O (TMP core) | ~63 |

| ¹³C | Quaternary C (TMP core) | ~41 |

| ¹³C | -(CH₂)n- (Nonanoate chain) | ~22-34 |

Chromatographic Methods for Purity and Compositional Analysis

Gas chromatography (GC) is a primary technique for assessing the purity and composition of this compound. This method is highly effective in separating volatile and semi-volatile compounds. In the analysis of this ester, GC can effectively separate the final product from any unreacted starting materials, such as nonanoic acid and trimethylolpropane, as well as from byproducts like the monoester or triester forms. By using a calibrated standard, the exact purity and the relative concentrations of different components in a mixture can be accurately quantified, ensuring the product meets required specifications for applications such as lubricant base stocks.

Advanced Rheological Characterization of this compound Formulations

Rheology is the study of the flow of matter, and for a compound intended for use as a lubricant or hydraulic fluid, its rheological properties are of paramount importance.

The viscosity of this compound, like other synthetic esters, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a reduction in intermolecular forces and a corresponding significant decrease in viscosity. This relationship is a critical performance parameter for lubricants, which must maintain a certain viscosity at high operating temperatures to ensure effective film formation. Conversely, viscosity increases as temperature decreases. The pressure also influences viscosity, with higher pressures generally leading to an increase in viscosity.

Table 3: Representative Kinematic Viscosity of a Trimethylolpropane Ester Base Oil at Different Temperatures

| Temperature (°C) | Kinematic Viscosity (cSt) |

|---|---|

| 40 | ~25-35 |

Note: Data is representative of synthetic polyol esters of this type.

In fluid dynamics, the relationship between shear stress and shear rate determines whether a fluid is Newtonian or Non-Newtonian. For a Newtonian fluid, viscosity is constant regardless of the applied shear rate. Studies on synthetic esters based on trimethylolpropane have demonstrated that they typically exhibit Newtonian behavior. This means that the viscosity of this compound is expected to remain stable across a wide range of shear rates encountered in typical machinery operations. This characteristic is highly desirable for lubricants, as it ensures consistent and predictable performance without shear thinning (a decrease in viscosity at high shear) or shear thickening (an increase in viscosity at high shear).

Tribological Performance Assessment of this compound-Based Lubricants

The tribological performance of a lubricant is a critical measure of its ability to reduce friction and wear between interacting surfaces in relative motion. For this compound-based lubricants, this assessment involves a suite of tests to quantify their effectiveness under various operating conditions.

Friction Coefficient Measurements

The friction coefficient is a fundamental parameter that quantifies the resistance to motion between two surfaces. In the context of lubricants, a lower friction coefficient is generally desirable to improve energy efficiency. Molecular dynamics simulations of related polyol esters, such as trimethylolpropane triheptanoate, have shown that the friction coefficient is significantly influenced by temperature and pressure.

At lower temperatures and pressures (e.g., 276.3 K and 61.95 kPa), higher friction coefficients, ranging from 0.75 to 2.5, have been observed. Conversely, under conditions representative of other sections of a gas turbine, with higher temperatures and pressures, the friction coefficient can be substantially lower, in the range of 0 to 0.01. These simulations indicate that increasing temperature and pressure can lead to stronger internal interactions within the lubricant, which in turn affects its adsorption onto metal surfaces and the resulting friction. The addition of nanoparticles, such as titanium dioxide (TiO2), to trimethylolpropane trioleate (TMPTO), a related ester, has also been shown to have a synergistic effect in reducing friction.

Interactive Data Table: Friction Coefficient of a Trimethylolpropane-based Lubricant under Various Conditions

| Temperature (K) | Pressure (kPa) | Sliding Velocity (km/h) | Friction Coefficient Range |

| 276.3 | 61.95 | 20-100 | 0.75 - 2.5 |

| High | High | 20-100 | 0 - 0.01 |

Wear Scar Diameter (WSD) Analysis

Wear scar diameter (WSD) analysis is a common method for evaluating the anti-wear properties of a lubricant. A smaller wear scar indicates better protection against material loss. Studies on trimethylolpropane esters have demonstrated their effectiveness in minimizing wear. For instance, the addition of nanoparticles to TMPTO has been shown to improve its anti-wear performance.

In one study, the use of a nanolubricant containing 0.75 wt.% of coated magnetic nanoparticles in TMPTO resulted in a 9% reduction in wear scar width compared to the neat oil. Another investigation focusing on a nanodispersion with a different magnetic nanoparticle compound in TMPTO achieved a significant 67% reduction in WSD. These findings highlight the potential for enhancing the wear protection capabilities of trimethylolpropane ester-based lubricants through the incorporation of advanced additives.

Interactive Data Table: Effect of Nano-Additives on Wear in Trimethylolpropane Trioleate (TMPTO)

| Additive | Concentration (wt.%) | Wear Reduction |

| Coated Magnetic Nanoparticles | 0.75 | 9% reduction in scar width |

| Nd alloy compound nanodispersion | 0.015 | 67% reduction in WSD |

Lubricant Film Formation Mechanisms

The ability of a lubricant to form a stable and protective film between moving surfaces is crucial for preventing direct metal-to-metal contact. For grease-like formulations that might use trimethylolpropane esters as a base oil, the film formation mechanism can be complex. At low speeds, the film thickness is often dominated by the grease's thickener, which can become mechanically entrapped and deposited on the surfaces. This can result in a thicker film than what would be formed by the base oil alone.

As the speed increases, the lubrication regime transitions, and the film thickness becomes primarily governed by the properties of the base oil, in this case, the trimethylolpropane ester. At this stage, the film formation can be predicted by elastohydrodynamic (EHD) theory. The formation of a stable tribofilm, which can be composed of the lubricant and its additives, is essential for robust lubrication.

Thermal and Hydrolytic Stability Studies for Performance Longevity

The long-term performance of a lubricant is heavily dependent on its resistance to degradation under thermal and hydrolytic stress.

Oxidative Stability Analysis

Oxidative stability is a measure of a lubricant's resistance to degradation due to chemical reaction with oxygen, a process that is accelerated at high temperatures. Polyol esters like this compound are known for their good thermal and oxidative stability, making them suitable for high-temperature applications. The oxidative stability of these esters can be further enhanced with the addition of antioxidants.

Studies on trimethylolpropane trioleate (TMPTO) have shown that phenolic antioxidants, such as 2,6-di-tert-butyl phenol (B47542) (DTBP), can effectively improve its oxidative stability, as measured by the Rotary Bomb Oxidation Test (RBOT). For instance, increasing the amount of DTBP in TMPTO has been shown to increase the oxidation induction time. A synergistic effect has also been observed when combining different types of antioxidants. For example, a combination of N-phenyl-alpha-naphthylamine (Am2) and a sulfur-containing antioxidant (DLTDP) was found to significantly improve the anti-oxidation ability of TMPTO. The best results were achieved with a combination of 0.9 wt.% Am2 and 0.1 wt.% DLTDP.

Interactive Data Table: Oxidative Stability Enhancement of Trimethylolpropane Trioleate (TMPTO)

| Antioxidant(s) | Concentration (wt.%) | Observation |

| DTBP | Increasing amounts | Enhanced oxidation stability |

| Am2 and DLTDP | 0.9 / 0.1 | Good antioxidant synergism, effectively improved anti-oxidation ability |

Hydrolytic Stability Assessment

Hydrolytic stability refers to a lubricant's ability to resist chemical decomposition in the presence of water. This is a critical property, as water contamination can lead to the formation of acids, which can cause corrosion and other detrimental effects. While specific data for this compound is limited, polyol esters, in general, are known to have lower hydrolytic activities, which contributes to their performance longevity. The chemical structure of these esters, particularly those derived from higher molecular weight polyols, contributes to their resistance to hydrolysis.

Performance Evaluation and Mechanistic Studies of Trimethylolpropane Dinonanoate in Specialized Applications

Application as Biolubricant Base Stock and Additive

Synthetic esters like those based on trimethylolpropane (B17298) (TMP) are increasingly considered viable replacements for mineral oil-based lubricants. researchgate.net Their inherent biodegradability, non-toxic nature, and excellent lubricity make them environmentally friendly alternatives. researchgate.netbiointerfaceresearch.com The chemical structure of TMP esters, which lacks the β-hydrogen found in the glycerol (B35011) backbone of vegetable oils, provides enhanced thermal and oxidative stability. ikm.org.myscispace.com This modification prevents the formation of acids and olefins that can lead to polymerization and increased viscosity. ikm.org.my

Studies on various TMP esters derived from feedstocks like rubber seed oil, palm oil, and waste edible oil have demonstrated their potential as high-performance biolubricant base stocks. researchgate.netikm.org.myijcce.ac.ir These esters typically exhibit high flash points, high viscosity indices, and low pour points, making them suitable for a wide range of operating temperatures. researchgate.netbiointerfaceresearch.com For instance, a TMP ester derived from rubber seed oil showed a flash point of 310°C, a viscosity index of 283, and a pour point of -40°C. researchgate.net Similarly, a hyperbranched nonaoleate trimethylolpropane (NOTMP) synthesized from oleic acid exhibited a flash point of 320°C, a viscosity index of 237, and a pour point of -34°C. biointerfaceresearch.com

| TMP Ester Source | Flash Point (°C) | Pour Point (°C) | Viscosity Index | Reference |

|---|---|---|---|---|

| Rubber Seed Oil | 310 | -40 | 283 | researchgate.net |

| Hyperbranched Nonaoleate (from Oleic Acid) | 320 | -34 | 237 | biointerfaceresearch.com |

| Waste Edible Oil | 229 | -18 | 170 | ijcce.ac.ir |

| Palm Oil | 290 | 8 | 158 | ikm.org.my |

| Lard Oil | 229 | -10 | 2.32 (Note: Value as per source, may be an anomaly) | tpcj.org |

Performance in Engine Oils and Aviation Lubricants

The demanding conditions within internal combustion and jet engines necessitate lubricants with high thermal and oxidative stability, a high viscosity index, and excellent load-carrying capacity. researchgate.net Polyol esters, including trimethylolpropane esters, are preferred synthetic lubricants for lightweight gas turbine engines used in aircraft, surpassing the capabilities of mineral oils. researchgate.net

Research has shown that trimethylolpropane trinonanoate and other related esters are suitable as base oils for aviation turbines. researchgate.net A study on cottonseed trimethylolpropane (TMP) ester as a lubricant for diesel engines revealed performance characteristics comparable to mineral-based oils in terms of thermal efficiency and brake-specific fuel consumption. pccoer.com Molecular dynamics simulations of trimethylolpropane triheptanoate ester on nickel aluminide (NiAl3), a material used in aircraft turbines, indicated that the lubricant's performance improves under the high-pressure and high-temperature conditions typical of engine operation. scielo.brnih.gov These simulations showed that increased pressure and temperature lead to stronger internal interactions within the lubricant, enhancing its tribological performance. scielo.brnih.gov Furthermore, blending a low viscosity polyalphaolefin (PAO) with just 5 vol% of trimethylolpropane trioleate was found to significantly increase the viscosity index, reduce friction, and lower wear, making it beneficial for high-performance applications like engine and transmission oils. utm.my

Use in Metalworking Fluids

In machining operations, metalworking fluids (MWFs) are essential for lubrication, cooling, and reducing tool wear. scispace.commdpi.com There is a growing trend toward using biodegradable lubricants derived from vegetable oils to replace traditional mineral-based fluids, promoting greener manufacturing. researchgate.net

Trimethylolpropane esters derived from vegetable oils like Jatropha oil and palm olein have been evaluated as sustainable MWFs. researchgate.net A study comparing these modified bio-based lubricants found that a fatty acid methyl ester (FAME) to TMP molar ratio of 3.5:1 provided outstanding lubrication and tribological performance. researchgate.net The modified palm olein oil recorded a low wear scar diameter (less than 0.6 mm), while the modified Jatropha oil yielded a very low coefficient of friction (less than 0.03). researchgate.net These esters form effective boundary layers on metal substrates, resisting direct contact between asperities and providing a high load-carrying capacity. researchgate.net The presence of additives in MWFs is crucial, as the boundary lubrication regime plays a dominant role in the chip-tool contact zone during wet cutting. mdpi.com

Role in Hydraulic and Heat Transfer Fluids

Hydraulic and heat transfer fluids must operate over a wide temperature range while maintaining stability and low viscosity. dynalene.comeastman.com Synthetic heat transfer fluids are designed for precise temperature control in various industrial processes. eastman.comtherminol.com The desirable properties of TMP esters, such as high flash points and good thermal stability, make them candidates for these applications.

While direct studies on trimethylolpropane dinonanoate in these specific fluid types are limited in the provided search results, its fundamental properties align with the requirements for high-performance hydraulic and heat transfer fluids. For example, the high flash point (290°C) and oxidative stability (183°C) of palm oil TMP ester suggest its suitability for applications requiring thermal robustness. ikm.org.my The broad operating temperatures of synthetic fluids, some ranging from -112°C to 565°C, highlight the need for molecules like TMP esters that can be tailored for specific thermal environments. dynalene.comeastman.com

Tribological Interactions with Ferrous and Non-Ferrous Metals (e.g., Al-6061)

The effectiveness of a lubricant is determined by its interaction with the surfaces it protects. The tribological performance of TMP esters has been studied on various metals. In tests involving steel-on-steel contact, TMP esters derived from vegetable oils demonstrated the ability to form effective lubricating films that reduce friction and wear. researchgate.netresearchgate.net The level of saturation in the fatty acid chains of the ester influences its performance; higher saturation levels tend to decrease friction. researchgate.net

In machining processes involving plain medium carbon steel (AISI 1045), modified Jatropha and palm oils showed good anti-wear and anti-friction behavior. scispace.com Molecular dynamics simulations have also been employed to understand these interactions at an atomic level. scielo.brnih.gov A study simulating a polyol ester lubricant between nickel aluminide (NiAl3) surfaces, a material relevant to aerospace, showed that lubricant adsorption onto the metal surface decreases at higher temperatures and pressures, which paradoxically enhances tribological performance under these extreme conditions. scielo.brnih.gov Although specific data on Al-6061 was not found, the principles of boundary film formation and tribochemical reactions observed on steel and nickel aluminide are broadly applicable to other metals. scispace.comresearchgate.net

Role as a Sustainable Plasticizer in Polymer Science

Beyond lubrication, TMP esters are being explored as environmentally friendly plasticizers for polymers. Plasticizers are additives that increase the flexibility and processability of materials like polyvinyl chloride (PVC) and polylactic acid (PLA). scielo.brresearchgate.net Concerns over the toxicity of traditional phthalate-based plasticizers have driven the search for "green" alternatives derived from renewable resources. scielo.br

Compatibility and Interfacial Phenomena with Polymer Matrices (e.g., PLA, PVC)

The effectiveness of a plasticizer depends on its compatibility with the polymer matrix. For PVC, the polarized C-Cl bond allows for strong interactions with plasticizer molecules. scielo.br A study using epoxidized trimethylolpropane trioleate (EPO) as a plasticizer for PVC found that it had good compatibility with the resin. scielo.br The presence of EPO improved the thermal stability and elongation at break of the PVC. scielo.br Blends containing 50% EPO and 50% of a commercial plasticizer showed similar properties to the pure commercial product but with significantly better thermal and mechanical characteristics. scielo.br The epoxy groups in the plasticizer enhance compatibility with the PVC matrix. scielo.br

For polylactic acid (PLA), a biodegradable polymer known for its brittleness, plasticizers are used to lower its glass transition temperature (Tg) and improve flexibility. researchgate.net Incorporating plasticizers enhances the mobility of polymer chains. researchgate.net While specific studies on this compound with PLA were not prominent in the search results, research on other biodegradable plasticizers shows they can act as nucleating agents, shifting the cold crystallization temperature (Tcc) to lower values and indicating increased chain mobility. researchgate.net

| Plasticizer Composition (DOCH/EPO) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| 100/0 | 18.9 | 12.5 | 365 | scielo.br |

| 75/25 | 20.5 | 16.5 | 380 | scielo.br |

| 50/50 | 21.2 | 19.8 | 410 | scielo.br |

| 25/75 | 19.8 | 22.1 | 350 | scielo.br |

| 0/100 | 17.5 | 24.5 | 310 | scielo.br |

Note: DOCH is di(2-ethylhexyl) 1,2-cyclohexanoate, a commercial plasticizer.

Influence of Molecular Structure on Application Performance

The performance of a lubricant is intrinsically linked to its molecular structure. For this compound, the specific arrangement of its constituent fatty acid chains and the potential for modification of its functional groups are key determinants of its behavior in various applications.

The nonanoate (B1231133) (C9) chains of this compound play a crucial role in defining its physical and chemical properties. The chain length of the ester side chains in polyol esters like TMP esters is a primary factor influencing their viscosity. Generally, as the carbon chain length of the fatty acid increases, the viscosity of the resulting ester also increases. This is due to the greater intermolecular forces (van der Waals forces) between the longer alkyl chains.

A patent for low pour point trimethylolpropane esters provides a specific data point for a trimethylolpropane ester with nonanoic acid, indicating a kinematic viscosity of 20.5 mm²/s at 40°C and a pour point of -42°C. google.com This highlights the excellent low-temperature fluidity of esters based on C9 acids. The relatively short, saturated nonanoate chains contribute to a favorable balance between viscosity and low-temperature performance.

The saturation of the nonanoate chains is another critical factor. Saturated fatty acid esters, such as this compound, generally exhibit superior oxidative stability compared to their unsaturated counterparts. researchgate.net The absence of double bonds in the alkyl chains makes them less susceptible to attack by oxygen, which can lead to lubricant degradation, viscosity increase, and the formation of sludge and deposits. This inherent stability is a significant advantage in applications involving high temperatures. However, a high degree of saturation can sometimes negatively impact low-temperature properties, but the C9 chain length appears to mitigate this in the case of the dinonanoate.

| Property | Value | Compound | Source |

| Kinematic Viscosity at 40°C | 20.5 mm²/s | Trimethylolpropane ester with nonanoic acid | google.com |

| Pour Point | -42°C | Trimethylolpropane ester with nonanoic acid | google.com |

This table presents data for a trimethylolpropane ester based on nonanoic acid as described in patent literature.

While this compound itself has a defined structure, the principles of functional group modification are relevant to understanding its potential for performance enhancement. The introduction of different functional groups onto the base molecule can significantly alter its properties. For instance, the presence of polar functional groups in the ester structure can enhance its polarity. google.com This increased polarity can lead to better adsorption of the lubricant molecules onto metal surfaces, forming a more robust lubricating film and reducing friction and wear. google.com

In the broader context of polyol esters, chemical modifications are a common strategy to improve performance. For example, the introduction of hydroxyl groups can affect the lubricant's stability, sometimes negatively by creating sites for hydrolysis. google.com Conversely, other modifications, such as creating hyperbranched structures, have been shown to improve lubricity properties. google.com Although specific research on functional group modifications of this compound is not widely available, the general principles derived from studies on similar esters suggest that such modifications could be a viable route to tailor its properties for specific demanding applications.

Synergistic Effects of Additives and Formulations with this compound

Base oils are rarely used without additives. The final performance of a lubricant is heavily dependent on the synergistic or antagonistic interactions between the base stock and the additive package.

The formulation of high-performance lubricants based on trimethylolpropane esters involves the careful selection and blending of various additives. frontiersin.org These can include antioxidants, anti-wear agents, rust inhibitors, and pour point depressants. The polar nature of this compound can influence its interaction with these additives.

Studies on similar trimethylolpropane esters, such as trimethylolpropane trioleate (TMPTO), have shown that the choice of antioxidant is critical for extending the service life of the lubricant. researchgate.net For instance, aminic antioxidants like N-phenyl-alpha-naphthylamine have demonstrated superior performance in TMPTO compared to other types of antioxidants. researchgate.net Furthermore, synergistic effects have been observed when combining different types of antioxidants. A combination of a radical scavenger (aminic antioxidant) and a peroxide decomposer (sulfur-containing antioxidant) can provide a more comprehensive protection against oxidation than either additive used alone. researchgate.net

Anti-wear additives are also a crucial component of many lubricant formulations. The polar ester groups of this compound can compete with polar anti-wear additives for surface adsorption on metal parts. This can lead to complex interactions that may be synergistic or antagonistic. The effectiveness of an anti-wear additive in a this compound base stock would depend on the specific chemistry of the additive and its ability to form a durable protective film in the presence of the ester.

| Additive Type | Observation in TMP Esters | Potential Effect in this compound | Source |

| Aminic Antioxidants | Superior antioxidant activity in TMPTO. | Likely to be effective in improving oxidative stability. | researchgate.net |

| Phenolic Antioxidants | Effective radical scavengers. | Can contribute to improved oxidative stability, potentially in synergy with other antioxidants. | frontiersin.org |

| Sulfur-containing Antioxidants | Good synergistic effect with aminic antioxidants in TMPTO. | A combination with aminic antioxidants could enhance protection against oxidation. | researchgate.net |

| Anti-wear Additives | Performance depends on the specific additive and its interaction with the ester. | Effectiveness will depend on the balance of surface activity between the ester and the additive. | frontiersin.org |

This table summarizes the observed effects of conventional lubricant additives in similar trimethylolpropane esters and the expected implications for this compound.

The use of nanoparticles as lubricant additives has gained significant attention for their potential to reduce friction and wear. The stability of the nanoparticle dispersion is a critical factor for the performance of such nanolubricants. mdpi.comresearchgate.net The base oil plays a crucial role in maintaining a stable dispersion.

While specific studies on the dispersion of nanoparticles in this compound are limited, research on other trimethylolpropane esters provides valuable insights. The inherent polarity of TMP esters can aid in the dispersion of certain types of nanoparticles. However, for many nanoparticles, surface modification is necessary to achieve long-term stability in a lubricant base stock. mdpi.comresearchgate.net

For example, studies with trimethylolpropane trioleate (TMPTO) have shown that surface-coated magnetic nanoparticles can form stable dispersions and lead to significant reductions in friction and wear. The choice of coating on the nanoparticle is critical to ensure good affinity with the ester base oil. The stability of such nanolubricants is often evaluated by observing sedimentation over time. Stable dispersions of nanoparticles in TMPTO have been reported for extended periods, indicating the suitability of this class of esters as base fluids for nanolubricants.

| Nanoparticle Type | Observation in TMP Esters | Potential Implication for this compound | Source |

| Coated Magnetic Nanoparticles (e.g., Fe3O4) | Form stable dispersions in TMPTO and reduce friction and wear. | Likely a suitable base stock for developing stable nanolubricants with appropriate nanoparticle surface modification. | |

| h-BN (hexagonal Boron Nitride) | Reduces friction and wear in various base oils. | Could offer enhanced anti-friction and anti-wear properties when properly dispersed. | researchgate.net |

| CuO (Copper Oxide) | Reduces friction in the boundary lubrication regime. | Could improve anti-friction performance. |

This table outlines the performance of different nanoparticles in similar ester base oils and their potential when formulated with this compound.

Computational and Theoretical Investigations of Trimethylolpropane Dinonanoate

Molecular Modeling and Simulation of Structure-Performance Relationships

Molecular modeling is a powerful technique used to investigate the relationship between the chemical structure of a molecule and its macroscopic properties. For synthetic esters like Trimethylolpropane (B17298) Dinonanoate, molecular dynamics (MD) simulations are particularly valuable for predicting key performance characteristics such as viscosity, density, and thermal stability. nih.govacs.org

MD simulations model the behavior of a system by calculating the trajectories of atoms and molecules over time based on the forces between them. acs.org These forces are described by a set of equations known as a force field. Researchers have successfully used force fields like OPLS (Optimized Potentials for Liquid Simulations) and DREIDING to predict the physical properties of polyol ester lubricants with a high degree of accuracy. nih.gov For instance, simulations can predict the density of a polyol ester to within 0.2% of experimental values. nih.gov

Nonequilibrium molecular dynamics (NEMD) is a specific MD technique employed to compute transport properties like shear viscosity. nih.govsoton.ac.uk By simulating the response of the molecular system to an applied shear rate, NEMD can generate viscosity data that can be extrapolated to determine the Newtonian viscosity, a critical parameter for lubricants. nih.gov These simulations have demonstrated that the molecular architecture—including chain length, branching, and the nature of the ester linkages—directly influences the lubricant's flow behavior. preprints.orgnih.gov Studies on various ester-based lubricants show that MD simulations can reliably estimate the viscosities of mixtures at different temperatures, capturing experimental trends with reasonable accuracy. acs.orgsoton.ac.uk This predictive capability allows for the virtual screening of new molecular structures to identify candidates with desired performance profiles before undertaking costly and time-consuming laboratory synthesis.

| Simulation Technique | Primary Application | Key Predicted Properties | Typical Force Fields |

|---|---|---|---|

| Equilibrium Molecular Dynamics (EMD) | Calculation of static properties and transport coefficients from fluctuations at equilibrium. | Density, Heat Capacity, Viscosity (via Green-Kubo relations) | OPLS, DREIDING, CHARMM |

| Nonequilibrium Molecular Dynamics (NEMD) | Direct simulation of transport phenomena under a non-equilibrium constraint (e.g., shear). | Shear Viscosity, Thermal Conductivity | OPLS, LOPLS |

Prediction of Tribological Properties via Machine Learning Algorithms (e.g., Gene Expression Programming)

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties from structural information. stle.org For lubricants, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Tribo-Ability Relationship (QSTR) models are used to establish correlations between molecular descriptors and performance metrics like viscosity or friction coefficient. researchgate.netmdpi.com

Gene Expression Programming (GEP) is a particularly powerful ML algorithm in this domain because it generates transparent and explicit mathematical equations to model these relationships. repec.orgwiley.com GEP is an evolutionary algorithm that uses populations of candidate solutions (represented as chromosomes or expression trees) and improves them over generations using principles of genetic variation. researchgate.net The input variables for a GEP model predicting lubricant properties could include molecular descriptors (e.g., molecular weight, chain length, number of ester groups), temperature, and pressure, while the output would be a target property like viscosity. repec.orgvurup.sk

The process of developing a GEP model involves several key steps:

Data Collection: Gathering a large dataset of lubricants with known molecular structures and experimentally measured tribological properties. repec.org

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each compound in the dataset. researchgate.net

Model Training: Feeding the input descriptors and output properties into the GEP algorithm, which then evolves a population of mathematical formulas to find the one that best fits the data. researchgate.net

Validation: Testing the resulting formula against a separate set of data (the test set) that was not used during training to ensure its predictive accuracy. researchgate.net

GEP has been successfully used to create accurate models for predicting the viscosity of various complex fluids, including oil-based nanofluids and petroleum emulsions, demonstrating its potential as a low-cost, rapid screening tool for designing new ester lubricants like Trimethylolpropane Dinonanoate. repec.orgwiley.comvurup.sk

| Step | Description | Example Inputs for TMP Dinonanoate |

|---|---|---|

| 1. Data Curation | Compile a database of various esters with measured viscosity at different temperatures. | Viscosity data for a series of polyol esters. |

| 2. Feature Selection | Identify and calculate relevant molecular descriptors and process variables. | Molecular Weight, Number of Carbon Atoms, Temperature, Pressure. |

| 3. Model Evolution | The GEP algorithm iteratively combines mathematical functions (+, -, *, /, log, etc.) and input variables to create predictive models. | Generation of equations linking inputs to viscosity. |

| 4. Model Validation | The best-evolved equation is tested on unseen data. Performance is measured using statistical metrics like R-squared (R²) and Root Mean Square Error (RMSE). | Comparing predicted viscosity with measured values for a new batch of esters. |

Advanced Modeling of Esterification Reaction Mechanisms and Pathways

Understanding the mechanism of the esterification reaction used to synthesize this compound is crucial for optimizing reaction conditions, improving yield, and minimizing byproducts. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a highly detailed, electron-level view of the reaction pathway. researchgate.netresearchgate.net

DFT calculations can be used to model the entire reaction coordinate, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org For the acid-catalyzed esterification of a carboxylic acid (like nonanoic acid) with an alcohol (like trimethylolpropane), the mechanism involves several key steps. researchgate.net DFT modeling can elucidate the energetics of each step:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack: A hydroxyl group from trimethylolpropane attacks the activated carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed. researchgate.net

Proton Transfer: Protons are shuttled between oxygen atoms.

Dehydration: A water molecule is eliminated.

Deprotonation: The final ester product is formed, and the catalyst is regenerated.

By calculating the free energy of activation (the energy barrier of the highest transition state), DFT can predict reaction rates and identify the rate-determining step. nih.gov These calculations have shown good agreement with experimental results for similar esterification reactions. researchgate.netnih.gov This in-silico approach allows chemists to investigate the effects of different catalysts or reactant structures on the reaction mechanism without performing physical experiments. researchgate.net

| Parameter Calculated | Significance | Insight for TMP Dinonanoate Synthesis |

|---|---|---|

| Transition State (TS) Energy | Determines the activation energy barrier of a reaction step. | Identifies the rate-limiting step and helps in catalyst selection to lower the energy barrier. |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction step is exothermic or endothermic. | Aids in managing the thermal profile of the reactor for safety and efficiency. |

| Intermediate Stability | Reveals the lifetime and potential reactivity of intermediate species. | Helps in understanding and controlling the formation of potential byproducts. |

| Atomic Charges & Bond Orders | Shows how electron density shifts during the reaction. | Provides a fundamental understanding of bond formation and cleavage. |

Multi-scale Approaches in Chemical Engineering for this compound Systems

The production of this compound involves phenomena that occur across a vast range of length and time scales, from the breaking and forming of chemical bonds (nanoscale) to fluid flow and heat transfer within a large industrial reactor (macroscale). Multi-scale modeling integrates different computational techniques, each tailored to a specific scale, to create a holistic and predictive model of the entire system. acs.org

A typical multi-scale framework for a chemical process like ester synthesis would link several levels of theory:

Quantum Mechanics (QM): At the smallest scale, QM methods like DFT are used to model the esterification reaction itself. This provides accurate kinetic data and reaction mechanisms, as described in the previous section. acs.org

Molecular Dynamics (MD): At the mesoscale, the kinetic data from QM can inform the parameters used in classical MD simulations. These simulations model collections of molecules to predict bulk fluid properties like viscosity, density, and diffusion coefficients of the reaction mixture. acs.org

Computational Fluid Dynamics (CFD): At the macroscale, the bulk properties determined by MD are used as inputs for CFD models. CFD solves the equations of fluid motion to simulate the performance of the entire chemical reactor, modeling heat transfer, mass transfer, and mixing efficiency.

A key challenge and area of active research is the effective coupling of these different models. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are a powerful example of this integration, where the reactive core of a system is treated with high-accuracy QM, while the surrounding environment is modeled with a more computationally efficient classical force field (MM). acs.org This approach has been successfully applied to model esterification reactions, providing a seamless bridge between the quantum and classical descriptions of the system. acs.org By linking these scales, engineers can optimize not only the molecule for its final performance but also the industrial process for its synthesis, embodying a modern "molecule-to-process" design philosophy.

Sustainability and Environmental Engineering Aspects of Trimethylolpropane Dinonanoate Production

Utilization of Renewable Feedstocks for Bio-based Synthesis

A significant stride towards sustainable chemical production is the use of renewable feedstocks. rsc.org The chemical industry is exploring the transformation of biomaterials like lignocellulosic biomass and sugars to reduce reliance on petrochemicals. novomof.com This approach not only aligns with the principles of a circular economy but also has the potential to enhance agricultural biodiversity. abiosus.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. pandawainstitute.com This includes the use of safer solvents, designing for energy efficiency, and preventing waste generation. pandawainstitute.comacs.org

Solvent-Free and Energy-Efficient Processes

Energy efficiency is another critical aspect. acs.org Traditional chemical syntheses can be energy-intensive. mdpi.com The development of processes that operate at milder temperatures and pressures is crucial. mdpi.com For instance, enzymatic processes often occur at or near room temperature, significantly reducing energy consumption compared to conventional methods that may require high heat. mdpi.comacs.org The synthesis of palm oil trimethylolpropane (B17298) esters has been studied under varying temperatures and pressures to optimize the reaction conditions for efficiency.

Catalyst Development for Reduced Environmental Impact and Reusability

Catalyst selection plays a pivotal role in the sustainability of a chemical process. Homogeneous catalysts, while effective, can be difficult to separate from the product, leading to waste and potential contamination. mdpi.com Heterogeneous catalysts are often preferred as they can be more easily recovered and reused. researchgate.net

Recent research has focused on developing robust and reusable catalysts for ester synthesis. For example, solid acid catalysts like Amberlite™ 120 IR (H+) have been shown to be effective and economically favorable for the synthesis of trimethylolpropane triacrylate, a related compound. mdpi.com Studies have demonstrated the recyclability of such catalysts over multiple runs with only a slight decrease in activity. mdpi.com